4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a methoxy group and a triazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable precursor.
Methoxylation: The methoxy group is introduced via an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.
Chemical Reactions Analysis
4-Methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the phenyl ring, using reagents such as halides or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
4-Methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound also contains a methoxy group and a phenyl ring but lacks the triazole and piperidine rings.
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound contains the triazole and phenyl rings but lacks the piperidine and methoxy groups.
4-Methoxy-6-phenethyl-2H-pyran-2-one: This compound contains a methoxy group and a phenyl ring but features a pyran ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-7-9-18(10-8-13)15(20)14-11-16-19(17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXYAODYLODND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.